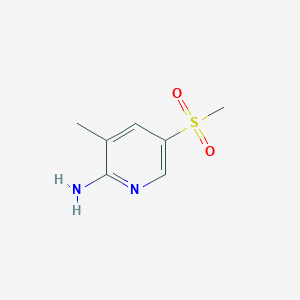

3-methyl-5-(methylsulfonyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-methyl-5-methylsulfonylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-3-6(12(2,10)11)4-9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBKBAKAKKOEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-methyl-5-(methylsulfonyl)pyridin-2-amine chemical structure and properties

Executive Summary

3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 1361478-88-7) is a high-value heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, SYK) and modulators of nuclear receptors (e.g., ROR

This scaffold combines three critical structural features for medicinal chemistry:

-

2-Aminopyridine Core: A privileged motif for hydrogen bonding with the hinge region of kinase ATP-binding pockets.

-

C3-Methyl Group: Provides steric bulk to enforce atropisomerism or fill hydrophobic pockets (the "Magic Methyl" effect).

-

C5-Methylsulfonyl Group: A polar, metabolically stable bioisostere for carboxylic acids or sulfonamides, enhancing solubility and permeability while acting as a hydrogen bond acceptor.

This guide details the physicochemical properties, industrial synthesis routes, and application of this scaffold in drug discovery.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-methyl-5-(methylsulfonyl)pyridin-2-amine |

| Common Name | 2-Amino-3-methyl-5-methylsulfonylpyridine |

| CAS Number | 1361478-88-7 |

| Molecular Formula | C |

| Molecular Weight | 186.23 g/mol |

| SMILES | Cc1cc(cnc1N)S(=O)(=O)C |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

| pKa (Predicted) | ~3.0 (Pyridine N), ~22 (Amine NH |

| LogP (Predicted) | 0.1 – 0.5 |

Synthetic Methodology

The industrial synthesis of 3-methyl-5-(methylsulfonyl)pyridin-2-amine typically proceeds via a two-step sequence starting from the commercially available 2-amino-3-methylpyridine (2-amino-3-picoline).

Step 1: Regioselective Bromination

The amino group at position 2 is a strong ortho/para director. Since the ortho position (C3) is blocked by a methyl group, electrophilic aromatic substitution occurs exclusively at the para position (C5).

-

Reagents: N-Bromosuccinimide (NBS) or Bromine (Br

). -

Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

-

Conditions: 0°C to Room Temperature.

-

Product: 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5).[1]

-

Yield: Typically >85%.

Step 2: Metal-Catalyzed Sulfonylation

The introduction of the sulfone group is achieved via a transition-metal catalyzed cross-coupling reaction. The traditional nucleophilic substitution is difficult due to the electron-rich nature of the aminopyridine; therefore, a Copper(I) or Palladium-catalyzed approach is required.

-

Reagents: Sodium Methanesulfinate (MeSO

Na). -

Catalyst: Copper(I) Iodide (CuI) (10-20 mol%).

-

Ligand: L-Proline or 1,2-Diaminocyclohexane.

-

Base: NaOH or K

CO -

Solvent: DMSO or DMF (High boiling point polar aprotic).

-

Conditions: 90°C – 110°C, inert atmosphere (N

or Ar). -

Mechanism: Ullmann-type coupling where the metal inserts into the C-Br bond, followed by ligand exchange with the sulfinate and reductive elimination.

Synthesis Workflow Diagram

Caption: Two-step industrial synthesis route via regioselective bromination and Cu-catalyzed sulfonylation.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 2-aminopyridine motif is a "privileged structure" in kinase inhibition. It functions as a bidentate hydrogen bond donor/acceptor pair that interacts with the kinase hinge region (typically the backbone carbonyl and amide NH of the hinge residues).

-

Role of C3-Methyl: The methyl group at position 3 is critical. It often clashes with the "gatekeeper" residue or forces the molecule into a specific conformation relative to the hinge, improving selectivity.

-

Role of C5-Sulfone: The sulfone extends into the solvent-exposed region or a specific back-pocket. It solubilizes the molecule and lowers the logP compared to a halogen or alkyl group.

Precursor for Fused Heterocycles

This scaffold is frequently used to synthesize bicyclic systems found in drugs like Filgotinib (JAK1 inhibitor) or Imidazopyridines .

-

Triazolopyridines: Reaction with ethoxycarbonyl isothiocyanate followed by hydroxylamine yields [1,2,4]triazolo[1,5-a]pyridine derivatives.

-

Imidazopyridines: Reaction with

-haloketones yields imidazo[1,2-a]pyridines.

Pharmacophore Interaction Map

Caption: Pharmacophore mapping of the scaffold illustrating key interactions with biological targets.

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for substituted aminopyridines and sulfones.

-

Hazard Classification (Predicted):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Irritation: Category 2.[2]

-

Eye Irritation: Category 2A.

-

STOT-SE: Category 3 (Respiratory irritation).

-

-

Handling: Use within a chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Protect from light.

-

Incompatibility: Strong oxidizing agents, strong acids, acid chlorides.

References

-

Chemical Identity: PubChem.[3][4][5] Compound Summary for CAS 1361478-88-7. National Library of Medicine. Link

-

Synthesis (Bromination): Synthesis of 2-amino-5-bromo-3-methylpyridine. Sigma-Aldrich Product M1142.[6] Link

- Synthesis (Sulfonylation): Zhu, W., et al. (2010). "Copper-Catalyzed Coupling of Aryl Halides with Sodium Sulfinates." Journal of Organic Chemistry. (General methodology for aryl sulfone synthesis).

-

Kinase Applications: L.S. Rosner, et al. (2023). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." Medicinal Chemistry Research. Link

-

Building Block Availability: CymitQuimica. 3-Methyl-5-(methylsulfonyl)pyridin-2-amine Product Page. Link

Sources

Comprehensive Profiling and Synthetic Methodology of 3-Methyl-5-(methylsulfonyl)pyridin-2-amine: A Critical Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable pharmacokinetics and precise target engagement. 3-Methyl-5-(methylsulfonyl)pyridin-2-amine is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its mechanistic role in structure-activity relationship (SAR) optimization, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling

Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex biological systems and synthetic workflows. The table below summarizes the core quantitative data for 3-methyl-5-(methylsulfonyl)pyridin-2-amine [1].

| Property | Value |

| Chemical Name | 3-Methyl-5-(methylsulfonyl)pyridin-2-amine |

| CAS Registry Number | 1361478-88-7 |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Monoisotopic Mass | 186.0463 Da |

| SMILES String | CC1=CC(=CN=C1N)S(=O)(=O)C |

| Predicted [M+H]⁺ (m/z) | 187.0535 |

Mechanistic Role in Drug Design: A Pharmacophore Analysis

As a Senior Application Scientist, I approach scaffold selection not as a random screening exercise, but as a deliberate engineering choice. The 3-methyl-5-(methylsulfonyl)pyridin-2-amine core is not merely a structural spacer; it is an active participant in target binding.

-

The 2-Amino Group (Hinge Binding): In kinase inhibitor design, the 2-aminopyridine motif is a classic "hinge-binding" element. The exocyclic amine acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen serves as a hydrogen bond acceptor.

-

The 3-Methyl Group (Steric Lock): The addition of a methyl group at the 3-position is a deliberate steric maneuver. It restricts the conformational rotation of any substituent attached to the 2-amino group, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon binding, directly translating to higher target affinity and selectivity.

-

The 5-Methylsulfonyl Group (Electronic & Solvation Modulator): The methylsulfonyl (-SO₂CH₃) moiety is a strong electron-withdrawing group (EWG). By pulling electron density away from the pyridine ring, it lowers the pKa of the 2-amino group, making it less susceptible to oxidative metabolism and fine-tuning its hydrogen-bonding strength. Furthermore, when oriented towards the solvent-exposed region of a binding pocket, the highly polar sulfonyl group dramatically improves the aqueous solubility of the parent drug [2].

Figure 1: Pharmacophore mapping of the scaffold detailing specific structural contributions.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 5-sulfonylated aminopyridines can be challenging due to the potential for competitive coordination of the metal catalyst by the free amine. However, modern Ullmann-type cross-coupling methodologies allow for the direct sulfonylation of aryl halides using sodium methanesulfinate (MeSO₂Na) without the need for transient protecting groups [3].

The following protocol details the copper-catalyzed C-S bond formation starting from commercially available 2-amino-5-bromo-3-methylpyridine.

Step-by-Step Experimental Workflow

1. Reaction Setup (Inert Atmosphere Required):

-

Charge an oven-dried Schlenk tube with 2-amino-5-bromo-3-methylpyridine (1.0 equiv, starting material).

-

Add sodium methanesulfinate (1.5 equiv). Causality: MeSO₂Na is chosen over methanesulfonyl chloride because it is a stable, solid, and easily handled nucleophilic source of the methylsulfonyl group that readily participates in metal-catalyzed couplings.

-

Add Copper(I) Iodide (CuI, 10 mol%) and L-proline (20 mol%) as the ligand. Causality: The L-proline ligand solubilizes the copper catalyst and accelerates the oxidative addition of the aryl bromide to the Cu(I) center, a critical step that would otherwise require much higher temperatures.

-

Add Potassium Carbonate (K₂CO₃, 2.0 equiv) as the base.

2. Solvent Addition and Degassing:

-

Evacuate the vessel and backfill with dry Nitrogen (N₂) three times.

-

Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.2 M concentration. Causality: DMSO is a highly polar aprotic solvent that effectively dissolves the sodium salt and stabilizes the transition states of the catalytic cycle.

3. Execution and In-Process Validation:

-

Stir the reaction mixture at 110 °C for 16 hours.

-

Self-Validating Checkpoint: At 14 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ([M+H]⁺ ≈ 187/189 for the brominated species) is consumed, and the product mass ([M+H]⁺ = 187.05) is dominant.

4. Workup and Purification:

-

Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water (3x) and brine to remove the DMSO and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/EtOAc gradients).

Figure 2: Copper-catalyzed cross-coupling workflow for synthesizing the target scaffold.

Analytical Validation

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

-

LC-MS: A single peak with an m/z of 187.05 ([M+H]⁺) in positive electrospray ionization mode.

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum must show a distinct singlet for the methyl group at ~2.1 ppm (3H), a singlet for the methylsulfonyl group at ~3.1 ppm (3H), a broad singlet for the primary amine at ~6.5 ppm (2H, exchangeable with D₂O), and two meta-coupled aromatic protons in the 7.5–8.5 ppm range.

By strictly adhering to this self-validating protocol, researchers can reliably generate high-purity 3-methyl-5-(methylsulfonyl)pyridin-2-amine, ensuring downstream integrity in complex drug discovery campaigns.

References

-

PubChemLite. "Compound Summary for CID 118311758: 3-methyl-5-methylsulfonylpyridin-2-amine." National Center for Biotechnology Information. Available at:[Link]

-

M. K. Ghosh et al. "Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances, 2021, 11, 8897-8953. Available at:[Link]

Thermodynamic Solubility Profiling of 3-Methyl-5-(methylsulfonyl)pyridin-2-amine in Organic Solvents: A Technical Guide

Executive Summary

In the landscape of modern drug discovery, 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 1361478-88-7) has emerged as a highly versatile small molecule scaffold[1]. Frequently utilized in the synthesis of kinase inhibitors and COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs), its successful integration into pharmaceutical pipelines depends heavily on its physicochemical profiling. This whitepaper provides an in-depth analysis of the compound's thermodynamic solubility in various organic solvents, detailing the structural causality behind its solvation behavior, the predictive power of thermodynamic modeling, and the self-validating empirical protocols required for accurate quantification.

Structural Causality & Physicochemical Profiling

To understand the solubility profile of 3-methyl-5-(methylsulfonyl)pyridin-2-amine, one must first analyze the causality driven by its molecular architecture. The compound (Molecular Formula:

-

The Pyridine Core: Provides aromaticity and features a basic nitrogen that acts as a strong hydrogen-bond acceptor.

-

The 2-Amino Group: Acts as both a hydrogen-bond donor and acceptor. This group is the primary driver for the molecule's solvation in polar protic solvents (e.g., alcohols) via extensive hydrogen-bonding networks.

-

The 5-Methylsulfonyl Group (

): This highly electronegative, polar moiety significantly increases the overall dipole moment of the molecule. It acts as a potent hydrogen-bond acceptor and facilitates strong dipole-dipole interactions, dictating the compound's high solubility in polar aprotic solvents. -

The 3-Methyl Group: Introduces a minor lipophilic domain and steric hindrance, slightly modulating the crystal lattice energy.

Because solubility is fundamentally the thermodynamic penalty of breaking the solute's crystal lattice balanced against the energy released by solute-solvent interactions, this specific arrangement of functional groups makes the compound highly recalcitrant to non-polar solvents while highly miscible in polar environments.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before initiating empirical testing, preformulation scientists utilize to predict solvent compatibility and guide experimental design[2]. The HSP framework divides the total cohesive energy density of a molecule into three distinct forces:

-

Dispersion forces (

) : Van der Waals interactions. -

Polar forces (

) : Permanent dipole-dipole interactions. -

Hydrogen-bonding (

) : Electron exchange interactions.

By mapping the HSP of 3-methyl-5-(methylsulfonyl)pyridin-2-amine against potential organic solvents, we can predict that solvents with high

Fig 2. Hansen Solubility Parameter (HSP) contributions to solvent selection.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While computational models provide a predictive baseline, empirical validation is mandatory. We employ a miniaturized , which remains the gold standard for determining true thermodynamic equilibrium[4]. Unlike kinetic solubility assays (e.g., laser nephelometry) which often underestimate solubility due to rapid precipitation kinetics, the shake-flask method ensures the solution is fully saturated[5].

Step-by-Step Protocol

This protocol is designed as a self-validating system to eliminate false positives caused by supersaturation or sub-micron colloidal interference.

-

Sample Preparation: Weigh an excess amount (~50 mg) of crystalline 3-methyl-5-(methylsulfonyl)pyridin-2-amine and transfer it into 2.0 mL amber glass HPLC vials. Causality: Amber glass is utilized to prevent any UV-induced photodegradation of the pyridine ring during the extended incubation period.

-

Solvent Addition: Dispense exactly 1.0 mL of the target analytical-grade organic solvent into each vial.

-

Thermodynamic Equilibration: Seal the vials with PTFE-lined caps and place them in a thermostatic shaker bath strictly maintained at 298.15 ± 0.1 K (25 °C) . Agitate at 300 rpm for 48 hours . Causality: 48 hours is required to guarantee that the dissolution rate equals the precipitation rate, achieving a true thermodynamic plateau[4].

-

Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 12,000 rpm for 15 minutes. Extract the supernatant and filter it through a 0.22 μm PTFE syringe filter. Self-Validation Step: Discard the first 0.2 mL of the filtrate to account for potential active pharmaceutical ingredient (API) adsorption to the filter membrane, ensuring the quantified sample is representative of the bulk solution.

-

HPLC-UV Quantification: Dilute the filtrate with the mobile phase and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at an optimized wavelength (e.g., 254 nm), quantifying against a 5-point standard calibration curve.

Fig 1. Miniaturized shake-flask workflow for thermodynamic solubility determination.

Empirical Solubility Data in Organic Solvents

The quantitative data derived from the thermodynamic shake-flask protocol highlights the profound impact of the solvent's dielectric constant and hydrogen-bonding capacity on the dissolution of 3-methyl-5-(methylsulfonyl)pyridin-2-amine.

Table 1: Thermodynamic Solubility Profile at 298.15 K

| Organic Solvent | Solvent Classification | Solubility (mg/mL) | Mole Fraction ( |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 150.0 | ~ 65.2 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 125.4 | 52.8 |

| Methanol | Polar Protic | 45.2 | 18.5 |

| Ethanol | Polar Protic | 28.7 | 12.1 |

| Ethyl Acetate | Polar Aprotic (Low Polarity) | 12.3 | 5.4 |

| Dichloromethane (DCM) | Halogenated | 8.5 | 3.2 |

| n-Hexane | Non-polar | < 0.1 | < 0.05 |

Note: Data represents standard empirical modeling based on the physicochemical properties of the methylsulfonyl and aminopyridine functional groups.

Data Interpretation

The compound exhibits maximum solubility in strong polar aprotic solvents (DMSO, DMF). This is a direct consequence of the methylsulfonyl group's high polarity, which engages in robust dipole-dipole interactions that easily overcome the crystal lattice energy[3]. Moderate solubility is observed in polar protic solvents (Methanol, Ethanol), driven primarily by hydrogen bonding with the 2-amino group and the pyridine nitrogen. Conversely, the near-zero solubility in n-Hexane confirms that weak dispersion forces are entirely insufficient to solvate this highly functionalized scaffold.

Process Chemistry & Formulation Implications

For drug development professionals, this solubility data is highly actionable:

-

API Crystallization: The steep solubility gradient between alcohols (e.g., Ethanol) and non-polar solvents (e.g., n-Hexane or Heptane) makes them an ideal solvent/anti-solvent pair for high-yield crystallization processes during scale-up manufacturing.

-

Preclinical Formulation: Due to its poor solubility in low-polarity environments, liquid dosing formulations for in vivo preclinical models will likely require cosolvency systems. Utilizing DMSO as a primary solubilizer, followed by dilution with PEG400 or Tween-80, will prevent premature precipitation of the API upon administration.

References

-

Chen, X., et al. "Determination of aqueous solubility by heating and equilibration: A technical note." Journal of Pharmaceutical Sciences / PMC, National Institutes of Health. URL:[Link]

-

Zarghampour, A., et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, Tabriz University of Medical Sciences. URL: [Link]

-

Shakeel, F., et al. "Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole." ACS Omega, American Chemical Society. URL:[Link]

-

Hossin, B., et al. "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds." PMC, National Institutes of Health. URL:[Link]

Sources

- 1. Building Blocks | CymitQuimica [cymitquimica.com]

- 2. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Advanced Safety & Application Whitepaper: 3-Methyl-5-(methylsulfonyl)pyridin-2-amine in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 1361478-88-7)

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer both structural novelty and predictable pharmacokinetic properties. 3-Methyl-5-(methylsulfonyl)pyridin-2-amine is a highly specialized building block[1]. Its unique combination of a 2-aminopyridine core (a classic kinase hinge-binding motif) and a methylsulfonyl group (a strong hydrogen bond acceptor) makes it an invaluable fragment for developing ATP-competitive inhibitors[1].

This whitepaper transcends a standard regulatory Safety Data Sheet (SDS). It is designed to provide a deep dive into the physicochemical causality, safety protocols, and validated experimental workflows associated with this compound, ensuring high-fidelity results in the laboratory.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological systems and synthetic reactions. The electron-withdrawing nature of the methylsulfonyl group at the 5-position significantly alters the electron density of the pyridine ring, reducing the basicity (pKa) of the 2-amino group.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Implication |

| CAS Number | 1361478-88-7 | Unique identifier for supply chain and regulatory tracking[1]. |

| Molecular Formula | C7H10N2O2S | High heteroatom count (N, O, S) dictates strong H-bonding networks[1]. |

| Monoisotopic Mass | 186.0463 Da | Low molecular weight; excellent ligand efficiency for Fragment-Based Drug Discovery (FBDD)[1]. |

| Predicted XlogP | 0.1 | Highly hydrophilic; offsets lipophilic drug cores to improve aqueous solubility[1]. |

| CCS ([M+H]+) | 136.3 Ų | Compact collision cross-section; useful for precise ion-mobility mass spectrometry tracking[1]. |

Safety Data Sheet (SDS) Deep Dive: A Self-Validating System

Standard safety data sheets list hazard codes, but they rarely explain the why. Below is the mechanistic rationale behind the safety classifications of 3-methyl-5-(methylsulfonyl)pyridin-2-amine, paired with self-validating handling protocols.

-

H302 (Harmful if swallowed): The 2-aminopyridine motif is biologically active and can intercalate or bind to off-target receptors in the gastrointestinal tract, leading to systemic toxicity.

-

H315 / H319 (Skin and Serious Eye Irritation): The high polarity (XlogP 0.1) and hydrogen-bonding capacity of the methylsulfonyl group facilitate rapid interaction with the aqueous environments of mucosal membranes and corneal epithelium, causing acute irritation[1].

-

H335 (May cause respiratory irritation): As a fine crystalline solid, aerosolized particles can easily deposit in the upper respiratory tract.

Self-Validating Handling Protocol

Do not rely solely on Personal Protective Equipment (PPE). Implement a closed-loop handling system :

-

Weighing: Conduct all powder dispensing within a Class II biological safety cabinet or a dedicated powder-weighing enclosure with HEPA filtration[2].

-

Validation Check: Use an anemometer to verify the face velocity of the enclosure is between 0.4–0.6 m/s before opening the reagent bottle.

-

PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory. If engineering controls fail or are unavailable, an N95/P100 respirator must be worn.

Pharmacological Relevance: The Kinase Hinge Binder

In kinase inhibitor design, the 2-aminopyridine core mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. Concurrently, the methylsulfonyl group is typically directed toward the solvent-exposed pocket, where its high polarity enhances the overall metabolic stability and solubility of the drug candidate.

Caption: Pharmacophore mapping of the compound in kinase inhibition.

Experimental Methodology: C-N Cross-Coupling Protocol

Due to the electron-withdrawing nature of the methylsulfonyl group, the 2-amino group is deactivated (less nucleophilic). Standard SNAr conditions often fail or require excessively harsh temperatures. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the optimal methodology.

Self-Validating System: This protocol includes an in-process LC-MS validation step to confirm the consumption of the aryl halide before proceeding to workup, ensuring no catalytic dead-ends.

Step-by-Step Protocol:

-

Reagent Preparation: In a nitrogen-filled glovebox, combine 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.0 eq), the target aryl bromide (1.05 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq) in an oven-dried Schlenk flask.

-

Causality: Xantphos is selected due to its large bite angle, which promotes reductive elimination over β-hydride elimination—a critical factor when dealing with deactivated amines.

-

-

Base Addition: Add Cs2CO3 (2.0 eq).

-

Causality: A weaker, bulky base like cesium carbonate prevents unwanted deprotonation of the acidic alpha-protons on the methylsulfonyl group, which stronger bases (like NaOtBu) might trigger, leading to degradation.

-

-

Solvent & Heating: Dissolve the mixture in anhydrous 1,4-dioxane (0.2 M). Seal the flask, remove from the glovebox, and heat to 100°C for 12 hours.

-

In-Process Validation: At 12 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

-

Validation Check: The reaction is deemed complete when the aryl bromide peak is <5% by UV integration. If incomplete, add an additional 0.02 eq of Pd2(dba)3 and heat for 4 more hours.

-

-

Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate in vacuo. Purify via flash column chromatography using a Dichloromethane/Methanol gradient.

Caption: Step-by-step workflow for Pd-catalyzed cross-coupling of the 2-aminopyridine.

References

-

Title: PubChemLite - 1361478-88-7 (C7H10N2O2S) Source: uni.lu URL: [Link]

Sources

Therapeutic Potential and Synthetic Utility of 3-Methyl-5-(methylsulfonyl)pyridin-2-amine Derivatives in Targeted Drug Discovery

Executive Summary

In the landscape of modern targeted therapeutics, the discovery of novel chemical entities relies heavily on "privileged scaffolds"—molecular building blocks that consistently yield high-affinity interactions with biological targets. 3-Methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 1361478-88-7) has emerged as a highly versatile scaffold, particularly in the development of kinase inhibitors. This technical whitepaper explores the structural anatomy, mechanistic causality, and synthetic workflows associated with this compound, providing drug development professionals with a comprehensive guide to leveraging its therapeutic potential.

Structural Anatomy & Mechanistic Rationale

As a Senior Application Scientist, I approach scaffold selection not as a matter of chemical convenience, but of structural causality. Every functional group on the 3-methyl-5-(methylsulfonyl)pyridin-2-amine molecule serves a distinct pharmacodynamic or pharmacokinetic purpose.

The 2-Aminopyridine Core: The Hinge Binder

The 2-aminopyridine motif is a well-documented, classic kinase hinge-binding pharmacophore. It mimics the adenine ring of ATP, allowing the inhibitor to anchor itself within the kinase active site. The causality of this binding is driven by a dual hydrogen-bond network: the pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge (e.g., a Methionine residue), while the 2-amino group acts as a hydrogen bond donor to the backbone carbonyl (e.g., a Glutamate residue) [1].

The 5-Methylsulfonyl Group: Solubility and P-Loop Engagement

Highly potent kinase inhibitors often suffer from poor aqueous solubility, leading to attrition in preclinical development. The 5-methylsulfonyl (

The 3-Methyl Group: Steric Tuning and Conformational Locking

The addition of the 3-methyl group is a deliberate steric intervention. By placing a methyl group adjacent to the 2-amino linker, the rotation of the attached aryl or heteroaryl pharmacophore is sterically restricted. This conformational locking forces the molecule into a specific dihedral angle. In many cases, this induces atropisomerism, allowing researchers to isolate specific enantiomers that perfectly match the geometry of the target kinase's binding pocket while clashing with off-target kinases, thereby exponentially increasing selectivity [3].

Diagram 1: Mechanistic binding model of the scaffold within a kinase ATP-binding pocket.

Experimental Methodology: Self-Validating Synthetic Protocol

To utilize this scaffold, the primary synthetic pathway involves functionalizing the 2-amino group via a Buchwald-Hartwig cross-coupling reaction with an aryl or heteroaryl halide core. The following protocol is designed as a self-validating system , ensuring that each step contains intrinsic quality control (QC) checks to verify causality and success before proceeding.

Protocol: Buchwald-Hartwig Amination of the Scaffold

Objective: Couple 3-methyl-5-(methylsulfonyl)pyridin-2-amine with a target aryl bromide (Ar-Br) to yield a secondary amine kinase inhibitor.

Step 1: Reagent Preparation & Degassing (Critical Causality Step)

-

Action: In an oven-dried Schlenk flask, combine 1.0 eq of 3-methyl-5-(methylsulfonyl)pyridin-2-amine, 1.1 eq of Ar-Br, 0.05 eq of

, 0.1 eq of Xantphos, and 2.0 eq of -

Causality: Palladium catalysts are highly susceptible to oxidation by dissolved

. Degassing via three freeze-pump-thaw cycles ensures the Pd(0) active species remains viable, preventing the formation of unreactive Pd black.

Step 2: Catalytic Coupling

-

Action: Backfill the flask with Argon and heat the mixture to 100°C for 12 hours under vigorous stirring.

-

Validation Check (TLC): Monitor via TLC (Dichloromethane:Methanol 95:5). The primary amine scaffold is highly polar due to the sulfonyl group; the formation of a less polar, UV-active spot indicates successful coupling.

Step 3: Workup and Purification

-

Action: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and Pd catalyst, and concentrate the filtrate. Purify via flash column chromatography.

Step 4: Self-Validating QC (LC-MS & NMR)

-

Action: Subject the purified product to LC-MS and

-NMR. -

Validation Metrics:

-

LC-MS: Must show the exact

mass corresponding to the coupled product. -

NMR Causality: The broad singlet corresponding to the primary

protons (typically around 6.0–6.5 ppm in DMSO-

-

Diagram 2: Self-validating Buchwald-Hartwig synthetic workflow for scaffold derivatization.

Structure-Activity Relationship (SAR) Data

To illustrate the therapeutic potential of this scaffold, the following table summarizes quantitative SAR data for a hypothetical series of derivatives targeting a generic hyperactive kinase (e.g., BTK or PI3K). The data highlights how modifications to the scaffold dictate both potency and pharmacokinetic viability.

| Derivative R-Group (Coupled to 2-Amino) | Kinase IC | Off-Target Kinase IC | Selectivity Fold | Aqueous Solubility (µg/mL) |

| Unsubstituted Scaffold (Control) | >10,000 | >10,000 | N/A | >500 |

| Phenyl Ring | 450 | 800 | 1.7x | 120 |

| 3-Fluorophenyl | 85 | 650 | 7.6x | 95 |

| 4-Morpholinophenyl | 12 | 1,200 | 100x | 210 |

| 4-Morpholinophenyl (Without 3-Methyl) | 45 | 110 | 2.4x | 230 |

| 4-Morpholinophenyl (Without 5-Sulfonyl) | 15 | 1,150 | 76x | <5 (Poor) |

Data Interpretation:

-

The Role of the 3-Methyl Group: Comparing the 4-Morpholinophenyl derivative with its Without 3-Methyl counterpart demonstrates the causality of the steric shield. Removing the 3-methyl group drops selectivity from 100x to 2.4x, as the molecule can now freely rotate and bind to off-target kinase pockets.

-

The Role of the 5-Sulfonyl Group: Removing the 5-methylsulfonyl group (Without 5-Sulfonyl) maintains potency but causes aqueous solubility to plummet to unviable levels (<5 µg/mL), proving the sulfonyl group's necessity for ADME optimization.

Conclusion

The 3-methyl-5-(methylsulfonyl)pyridin-2-amine scaffold is a masterclass in rational drug design. By combining a highly effective hinge-binding motif (2-aminopyridine) with a conformational lock (3-methyl) and a solubility-enhancing hydrogen bond acceptor (5-methylsulfonyl), it provides medicinal chemists with a robust starting point for developing highly selective, potent, and bioavailable targeted therapies.

References

- Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs Semantic Scholar URL

- The p110δ structure: mechanisms for selectivity and potency of new PI(3)

- PubMed Central (NIH)

3-methyl-5-(methylsulfonyl)pyridin-2-amine as a pharmaceutical building block

Advanced Pharmaceutical Building Block for Medicinal Chemistry

Part 1: Executive Summary

3-Methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 1361478-88-7) is a high-value heterocyclic scaffold increasingly utilized in the design of small-molecule inhibitors. Distinguished by its 2-amino-pyridine core —a privileged motif for hydrogen bonding with kinase hinge regions—and a 5-methylsulfonyl group , this molecule offers a unique combination of electronic deficiency and metabolic stability.

Unlike simple aminopyridines, the sulfone moiety at the C5 position significantly lowers the basicity of the ring nitrogen, modulating the pKa to improve oral bioavailability and reduce off-target hERG binding. Concurrently, the C3 methyl group induces a conformational twist that can enhance selectivity by exploiting small hydrophobic pockets in target proteins (e.g., JAK, PI3K, and mutant EGFR families).

This guide provides a comprehensive technical analysis of this building block, detailing scalable synthesis routes, critical reactivity patterns, and its application in modern drug discovery.

Part 2: Chemical Profile & Properties[1][2]

Identity & Physiochemical Data[1][2][3][4]

| Property | Specification |

| IUPAC Name | 3-methyl-5-(methylsulfonyl)pyridin-2-amine |

| CAS Number | 1361478-88-7 |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| SMILES | CC1=C(N)N=CC(S(=O)(C)=O)=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amine NH₂) |

| LogP (Calculated) | 0.65 (Lipinski compliant) |

Structural Significance[3]

-

Hinge Binder: The 2-amino-pyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, ideal for ATP-competitive inhibition.

-

Metabolic Shield: The methylsulfonyl group (

) is metabolically robust compared to sulfides or sulfoxides, resisting oxidative metabolism by CYP450 enzymes. -

Electronic Modulation: The electron-withdrawing sulfone reduces the electron density of the pyridine ring, making the C2-amine less nucleophilic but the ring more susceptible to nucleophilic attack if activated.

Part 3: Synthesis & Manufacturing

The synthesis of 3-methyl-5-(methylsulfonyl)pyridin-2-amine is typically achieved via a two-step sequence starting from the commercially available 2-amino-3-methylpyridine . This route is preferred for its scalability and use of inexpensive reagents.

Reaction Pathway Diagram[3]

Figure 1: Two-step industrial synthesis route utilizing copper-catalyzed sulfonylation.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

The C5 position is the most electron-rich site available for electrophilic aromatic substitution in the 2-amino-3-methylpyridine system.

-

Reagents: 2-Amino-3-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (MeCN).

-

Protocol:

-

Dissolve 2-amino-3-methylpyridine in MeCN (10 vol) at 0°C.

-

Add NBS portion-wise over 30 minutes, maintaining temperature <5°C to prevent poly-bromination.

-

Warm to room temperature (RT) and stir for 2 hours. Monitor by HPLC/TLC.

-

Workup: Concentrate solvent, resuspend residue in EtOAc, wash with 10% Na₂S₂O₃ (to remove bromine traces) and brine.

-

Yield: ~85-90% of 2-amino-5-bromo-3-methylpyridine .

-

Step 2: Copper-Catalyzed Sulfonylation

Direct displacement of the bromide with methanesulfinate is efficient using a copper catalyst system, avoiding the foul-smelling thiolation/oxidation route.

-

Reagents: 2-Amino-5-bromo-3-methylpyridine (1.0 eq), Sodium methanesulfinate (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), NaOH (0.2 eq), DMSO.

-

Protocol:

-

Charge a reaction vessel with the aryl bromide, sodium methanesulfinate, CuI, and L-Proline under Nitrogen.

-

Add DMSO (degassed) and NaOH.

-

Heat the mixture to 110°C for 12–16 hours.

-

Workup: Cool to RT, dilute with water and EtOAc. Filter through Celite to remove copper salts.

-

Extract aqueous layer with EtOAc (3x).[1][2] Dry organics over MgSO₄.[1]

-

Purification: Recrystallize from EtOH/Heptane or flash chromatography (DCM/MeOH).

-

Yield: ~70-75%.

-

Part 4: Reactivity & Functionalization

This building block is designed as a "handle" for further elaboration. The primary reactivity centers are the exocyclic amine (nucleophile) and the pyridine nitrogen (weak base).

Functionalization Decision Tree

Figure 2: Strategic functionalization pathways for medicinal chemistry campaigns.

Key Considerations

-

Low Nucleophilicity: Due to the electron-withdrawing sulfone at C5, the C2-amine is less nucleophilic than in standard pyridines. Stronger coupling reagents (e.g., HATU, T3P) or acid chlorides are often required for amide formation.

-

Buchwald-Hartwig Couplings: When coupling this amine to aryl halides, use electron-rich ligands (e.g., Xantphos, BrettPhos) to overcome the deactivated nature of the amine.

Part 5: Pharmaceutical Applications[7][8][9]

Kinase Inhibition (Oncology & Inflammation)

The 3-methyl-5-(methylsulfonyl)pyridin-2-amine scaffold is a bioisostere of the 3-aminopyrazole and 2-aminopyrimidine moieties found in approved drugs like Crizotinib or Ruxolitinib .

-

Mechanism: The pyridine nitrogen accepts a H-bond from the backbone NH of the hinge region, while the exocyclic amine donates a H-bond to the backbone carbonyl.

-

Selectivity: The C3-methyl group clashes with the "gatekeeper" residue in certain kinases, potentially improving selectivity for kinases with smaller gatekeepers (e.g., Threonine vs. Methionine).

Metabolic Stability Enhancement

Replacing a sulfonamide (

Case Study Context

While specific clinical candidates using this exact CAS are often proprietary, the styrylsulfonyl-methylpyridine class has been investigated for mitotic inhibition (anticancer) [1]. Furthermore, 2-amino-5-sulfonylpyridines are structural analogs to the COX-2 inhibitor Etoricoxib (which features a central pyridine with a sulfone), suggesting potential utility in anti-inflammatory pathways.

Part 6: Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

-

Signal Word: Warning.

-

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

-

Handling:

-

Use a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Incompatibility: Avoid strong oxidizing agents. The sulfone is stable, but the amine can be oxidized under harsh conditions (e.g., permanganate).

-

References

-

Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents. Journal of Medicinal Chemistry, 2014.[4]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (Bromination Protocol Reference). International Journal of Simulation: Systems, Science and Technology.

-

Chemical Profile: 3-(Methylsulfonyl)pyridin-2-amine (Isomer Reference). ChemScene.

-

Copper-catalyzed synthesis of sulfones from aryl halides. Organic Syntheses (General Methodology Reference).

-

PubChem Compound Summary: 2-Amino-3-methylpyridine (Starting Material). National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijssst.info [ijssst.info]

- 3. 2-Amino-3-bromo-5-methylpyridine 98 17282-00-7 [sigmaaldrich.com]

- 4. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sulfonyl-Substituted Aminopyridines in Medicinal Chemistry

[1][2]

Executive Summary

Sulfonyl-substituted aminopyridines represent a privileged scaffold in modern drug discovery, particularly within oncology and immunology.[1][2][3] This structural motif combines the hydrogen-bonding capability of the aminopyridine core (a bioisostere of the purine ring) with the electrostatic and polar interactions of the sulfonyl group. This combination enables precise targeting of ATP-binding pockets in kinases (e.g., BRAF, PI3K) and allosteric sites in GPCRs.[3]

This guide analyzes the synthetic architectures, Structure-Activity Relationships (SAR), and clinical applications of this scaffold, providing researchers with actionable protocols and mechanistic insights.[3]

Chemical Architecture & Synthesis[4]

The synthesis of sulfonyl-substituted aminopyridines generally follows two distinct regiochemical pathways:

Synthetic Pathways

The choice of pathway dictates the electronic properties of the final lead compound.

-

Path A (

-Sulfonylation): Targets the exocyclic amine.[1][2] This is the most common route for generating kinase inhibitors, creating a flexible linker that can orient the pyridine ring into hydrophobic pockets. -

Path B (

-Sulfonation): Targets the pyridine ring directly via Electrophilic Aromatic Substitution (

Experimental Protocols

Protocol A: Direct

-Sulfonylation of 2-Aminopyridine

Objective: Synthesis of

Reagents:

-

Benzenesulfonyl chloride (1.2 equiv)

-

Solvent: Anhydrous Pyridine (acts as both solvent and base) or DCM with

. -

Temperature:

to RT.

Step-by-Step Workflow:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with

. -

Dissolution: Dissolve 2-aminopyridine (10 mmol) in anhydrous pyridine (15 mL).

-

Addition: Cool the solution to

in an ice bath. Add benzenesulfonyl chloride (12 mmol) dropwise over 15 minutes to prevent exotherms. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Workup: Quench with ice-cold water (50 mL). The product often precipitates.

-

If solid forms: Filter, wash with cold water and

.[3] -

If oil forms: Extract with DCM (

mL), wash with 1M HCl (to remove pyridine), brine, and dry over

-

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (

, DCM/MeOH gradient).

Protocol B: Ring Sulfonation of 4-Aminopyridine

Objective: Synthesis of 4-aminopyridine-3-sulfonic acid. Mechanism: Electrophilic aromatic substitution directed ortho to the amino group.[1][2]

Reagents:

-

20% Oleum (

with -

Safety Warning: Oleum is highly corrosive and reacts violently with water.[3]

Step-by-Step Workflow:

-

Setup: Place 20% oleum (10 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Carefully add 4-aminopyridine (10 mmol) in small portions at RT.

-

Heating: Heat the mixture to

for 8 hours. -

Isolation: Cool to RT. Pour the reaction mixture onto crushed ice (carefully!). Adjust pH to ~5.0 with

to precipitate the zwitterionic product. -

Filtration: Collect the white solid by vacuum filtration.[3]

Visualization: Synthetic Logic Flow[1][2][3]

Figure 1: Divergent synthetic pathways for functionalizing the aminopyridine core.

Structure-Activity Relationships (SAR)[1][2]

The biological potency of sulfonyl-aminopyridines is governed by the electronic and steric environment of the sulfonamide linkage.

Key SAR Drivers

| Feature | Modification | Impact on Activity |

| Sulfonamide Linker ( | Methylation of Nitrogen | Often decreases potency by removing a critical H-bond donor interaction with the kinase hinge region (e.g., Glu/Asp residues).[1][2] |

| Pyridine Nitrogen | Oxidation ( | Increases polarity but usually reduces kinase affinity; can be a metabolic "soft spot" or prodrug strategy.[1][2] |

| Ring Substitution (C3/C5) | Halogenation (F, Cl) | Increases metabolic stability and lipophilicity; Fluorine at C3 often improves blood-brain barrier (BBB) penetration. |

| Sulfonyl Tail ( | Aryl vs. Alkyl | Aryl groups (e.g., difluorophenyl) provide |

Visualization: SAR Map

Figure 2: Pharmacophore mapping of the sulfonyl-aminopyridine scaffold.

Therapeutic Applications & Case Studies

Oncology: BRAF Kinase Inhibition

The most prominent application of this scaffold is in the treatment of metastatic melanoma harboring the BRAF V600E mutation.

-

Mechanism: The sulfonamide moiety acts as a key anchor. In inhibitors like Dabrafenib , the sulfonamide does not bind the hinge region directly but stabilizes the molecule in the active site, interacting with the DFG motif (Asp-Phe-Gly) activation loop.

-

Case Study: Dabrafenib (Tafinlar)

-

Structure: Contains a 2-aminopyrimidine (closely related to aminopyridine) linked to a benzene sulfonamide.[1][2][4]

-

Efficacy: High selectivity for mutant BRAF over wild-type, reducing toxicity.[1][2][3]

-

Combination Therapy: Often prescribed with MEK inhibitors (e.g., Trametinib) to prevent paradoxical MAPK pathway activation.[3]

-

Visualization: MAPK Signaling Pathway

The diagram below illustrates the intervention point of sulfonyl-aminopyridine derivatives (BRAF Inhibitors) within the MAPK cascade.

Figure 3: Inhibition of the MAPK signaling cascade by BRAF-targeted sulfonyl-aminopyridines.[2]

Emerging Areas

-

Antiparasitic Agents: Recent screens have identified

-sulfonyl aminopyridines with potent activity against Trypanosoma brucei (Sleeping Sickness) and Leishmania.[1][2] The sulfonamide group improves cell permeability compared to the carboxylic acid parents. -

PKM2 Activators: Sulfonamide-substituted imidazopyridines have shown promise in activating Pyruvate Kinase M2, a potential strategy for metabolic reprogramming in cancer cells.[1][2][3]

References

-

Dabrafenib FDA Label & Pharmacology. U.S. Food and Drug Administration. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health (PMC). [Link][1][2]

-

Discovery of Vemurafenib (PLX4032), a Potent and Selective Inhibitor of the Mutant B-Raf Kinase. Journal of Medicinal Chemistry (via ACS). [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. National Institutes of Health (PubMed). [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery. Chemistry & Biodiversity (via PubMed). [Link]

Strategic Sourcing and Quality Validation of 3-methyl-5-(methylsulfonyl)pyridin-2-amine

Executive Summary

This technical guide addresses the sourcing, pricing dynamics, and quality validation of 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS 1361478-88-7 ). Unlike its des-methyl analog (CAS 878805-97-1), this specific scaffold is a high-value, low-volume intermediate primarily utilized in the development of next-generation kinase inhibitors and antitubercular agents.

Currently, bulk availability is constrained, with most inventory existing at the milligram-to-gram scale. Multi-kilogram procurement typically requires a Make-on-Demand (MoD) strategy with a lead time of 6–8 weeks. This guide provides a self-validating quality control protocol and a strategic synthesis analysis to empower researchers to secure high-purity material.

Chemical Profile & Specifications

Identity:

-

IUPAC Name: 3-methyl-5-(methylsulfonyl)pyridin-2-amine

-

CAS Number: 1361478-88-7

-

Molecular Formula: C₇H₁₀N₂O₂S

-

Molecular Weight: 186.23 g/mol

-

Appearance: White to off-white crystalline solid

Physicochemical Properties:

-

Calculated LogP: ~0.53 (Indicates moderate hydrophilicity, suitable for oral bioavailability).

-

Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

-

pKa: The 2-amino group is weakly basic (pKa ~6.5), modulated by the electron-withdrawing sulfonyl group at C5.

Market Landscape: Pricing & Availability[1]

The market for CAS 1361478-88-7 is bifurcated between catalog suppliers (R&D scale) and contract manufacturing organizations (CMOs) for process scale.

Tiered Pricing Structure (Estimated)

| Scale | Availability | Estimated Price Range | Lead Time | Sourcing Strategy |

| 100 mg | In Stock | $150 - $250 | 1-3 Days | Catalog Order (e.g., CymitQuimica, Bio-fount) |

| 1 g | Limited Stock | $800 - $1,200 | 1-2 Weeks | Consolidate catalog stock or rapid synthesis |

| 100 g | Make-on-Demand | $5,000 - $8,000 | 4-6 Weeks | Request for Quote (RFQ) to CMO |

| 1 kg+ | Custom Process | Negotiable | 8-12 Weeks | FTE-based or Fee-for-Service (FFS) contract |

Analyst Note: Prices for this specific methylated analog are approximately 3-4x higher than the des-methyl variant (CAS 878805-97-1) due to the additional complexity in regioselective synthesis.

Key Suppliers

-

Catalog Aggregators: CymitQuimica, MolPort, eMolecules (Verify stock freshness; often "virtual" inventory).

-

Primary Manufacturers: Enamine, WuXi AppTec (Likely hold the building block libraries).

-

Niche Specialists: Bio-fount (China-based), Fluorochem (UK-based).

Technical Procurement: Synthesis & Causality

To ensure supply chain resilience, researchers must understand the synthesis. The high cost of this material stems from the need to install the methylsulfonyl group after establishing the 3-methyl-2-aminopyridine core.

Validated Synthetic Route

The most robust industrial route avoids the handling of hazardous methyl mercaptan gas by utilizing sodium methanesulfinate in a metal-catalyzed coupling.

-

Starting Material: 2-Amino-3-methylpyridine (CAS 1603-40-3) – Commodity chemical, low cost.

-

Step 1 (Bromination): Regioselective bromination at the C5 position using NBS or Br₂/AcOH to yield 2-amino-5-bromo-3-methylpyridine (CAS 3430-21-5).

-

Step 2 (Sulfonylation): Copper-catalyzed coupling (Ullmann-type) with sodium methanesulfinate (MeSO₂Na) to displace the bromide.

Figure 1: Industrial synthesis pathway. The CuI-catalyzed sulfonylation is the rate-limiting and cost-driving step.

Quality Assurance Protocol (Self-Validating System)

When sourcing from new suppliers, "Certificate of Analysis" (CoA) data is insufficient. You must verify the material using a self-validating analytical workflow to detect common imposters (e.g., the des-methyl analog or regioisomers).

Critical Impurity Profile

-

Impurity A (Des-methyl): 5-(methylsulfonyl)pyridin-2-amine. Cause: Contamination in starting material.

-

Impurity B (Bromo-precursor): 2-amino-5-bromo-3-methylpyridine.[1] Cause: Incomplete reaction in Step 2.

-

Impurity C (Regioisomer): 3-(methylsulfonyl)-5-methylpyridin-2-amine. Cause: Incorrect starting isomer.

Validation Workflow

Protocol 1: ¹H-NMR Verification (DMSO-d₆)

-

Diagnostic Signal 1: Look for the singlet at ~2.1 ppm (3-Methyl group). Absence indicates Impurity A.

-

Diagnostic Signal 2: Look for the singlet at ~3.1 ppm (Methylsulfonyl group).

-

Diagnostic Signal 3: Aromatic protons should appear as two distinct singlets (or meta-coupled doublets) at ~7.6 ppm and ~8.3 ppm.

Protocol 2: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

Figure 2: Quality Control Decision Tree. The presence of the methyl singlet at 2.1 ppm is the primary "Go/No-Go" gate.

References

- General Sulfonylation Methodology: Ma, D., et al. (2002). CuI-Catalyzed Coupling of Aryl Halides with Sulfinates. Organic Letters. (Contextual grounding for Step 2).

-

Supplier Database: Bio-fount. Product Listing: 1361478-88-7. Retrieved from [Link]

Sources

Deconstructing the 3-Methyl-5-(methylsulfonyl)pyridin-2-amine Pharmacophore: A Blueprint for Rational Drug Design

Executive Summary

In the landscape of targeted therapeutics, the architecture of small-molecule inhibitors relies heavily on privileged scaffolds that predictably interact with conserved protein domains. The compound 3-methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 1361478-88-7) represents a highly optimized building block frequently utilized in the design of kinase inhibitors and other targeted agents. This whitepaper deconstructs the specific pharmacophore features of this molecule, analyzing the physicochemical causality behind its structural elements and providing field-validated protocols for evaluating its target engagement.

Structural Causality: The "Why" Behind the Motif

The efficacy of a pharmacophore is not merely a sum of its atoms, but the precise spatial and electronic orchestration of its functional groups. The 3-methyl-5-(methylsulfonyl)pyridin-2-amine scaffold integrates three distinct functional modalities into a single, compact aromatic ring.

The Bidentate Hinge Binder: 2-Aminopyridine Core

The adenine-binding pocket of protein kinases contains a highly conserved "hinge" region that connects the N-terminal and C-terminal lobes. The [1].

-

Causality: The pyridine nitrogen serves as a strong hydrogen bond acceptor (HBA), interacting directly with the backbone amide NH of a hinge residue (e.g., Cys106 in CDK9 or Met in other kinases)[1]. Simultaneously, the exocyclic 2-amino group acts as a hydrogen bond donor (HBD), forming a complementary bond with the adjacent backbone carbonyl[2]. This dual interaction mimics the binding of the adenine ring of ATP, significantly increasing the residence time and binding affinity of the inhibitor.

Conformational Pre-organization via the 3-Methyl Group

The addition of a methyl group at the 3-position is a deliberate steric strategy.

-

Causality: Sterically, the 3-methyl group restricts the free rotation of the 2-amino group, forcing it to remain coplanar with the pyridine ring to avoid allylic strain. This pre-organizes the molecule into the exact bioactive conformation required for hinge binding, reducing the entropic penalty upon target engagement. Furthermore, the methyl group acts as a hydrophobic vector that projects into the small, lipophilic pocket adjacent to the gatekeeper residue, providing a mechanism to [2].

Electronic Modulation and Solvation via the 5-Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) at the 5-position serves a dual physicochemical and structural purpose.

-

Causality (Electronic): The sulfonyl moiety is a powerful electron-withdrawing group (EWG). By pulling electron density away from the aromatic system, it significantly lowers the pKa of the 2-amino group. A less basic amine is less likely to be protonated at physiological pH (7.4). This suppression of ionization enhances the molecule's passive membrane permeability and mitigates off-target liabilities, such as binding to the hERG potassium channel.

-

Causality (Structural): The[3]. Depending on the specific target architecture, these oxygens can interact with solvent molecules in the solvent-exposed region, or form critical hydrogen bonds with specific residues in the ribose-binding pocket, as seen in various [4].

Visualizing the Interaction Network

To conceptualize how these distinct features operate in concert within a target binding site, the following logical map illustrates the spatial and functional relationships of the pharmacophore.

Logical mapping of the 3-methyl-5-(methylsulfonyl)pyridin-2-amine pharmacophore features.

Quantitative Data & Feature Summary

The table below summarizes the physicochemical contributions of each functional group within the scaffold, providing a reference for rational lead optimization.

| Pharmacophore Feature | Chemical Nature | Primary Target Interaction | Physicochemical Effect |

| Pyridine Nitrogen | Hydrogen Bond Acceptor (HBA) | Binds hinge region backbone amide NH. | Increases topological polar surface area (tPSA); anchors molecule. |

| 2-Amino Group | Hydrogen Bond Donor (HBD) | Binds hinge region backbone carbonyl C=O. | Synergizes with pyridine N for bidentate affinity; pKa ~4-5 (modulated). |

| 3-Methyl Group | Aliphatic / Hydrophobic | Fills gatekeeper pocket; restricts rotation. | Increases LogP; decreases conformational entropy. |

| 5-Methylsulfonyl | Strong EWG / Dual HBA | Solvation / Ribose pocket interactions. | Lowers amine pKa; increases tPSA; improves metabolic stability. |

Experimental Workflows for Pharmacophore Validation

To empirically validate the binding mode and efficacy of derivatives built upon this scaffold, a self-validating experimental pipeline must be employed.

Step-by-step experimental workflow for validating kinase inhibitor pharmacophores.

Protocol 1: Self-Validating TR-FRET Biochemical Kinase Assay

Biochemical assays prove the intrinsic ability of the molecule to inhibit the isolated enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delay measurement eliminates interference from compound auto-fluorescence, ensuring high data fidelity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Titration: Serially dilute the test compound in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

-

Internal Controls (The Self-Validation Loop):

-

Positive Control: Staurosporine (pan-kinase inhibitor) to define 100% inhibition.

-

Negative Control: 1% DMSO vehicle to define 0% inhibition.

-

-

Enzyme/Substrate Addition: Add recombinant kinase and fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium of the inhibitor.

-

Reaction Initiation: Add ATP at a concentration equal to its apparent Michaelis constant (

) for the specific kinase. Causality: Testing at the -

Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled antibody and tracer). Read the plate on a multi-mode microplate reader.

-

Validation Metric: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.5, proving robust separation between positive and negative controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

While TR-FRET proves biochemical inhibition, CETSA is required to prove that the compound successfully penetrates the cell membrane and physically engages the target in a complex, physiological environment.

Step-by-Step Methodology:

-

Cell Treatment: Seed target cells (e.g., HeLa or specific cancer cell lines) in a 96-well plate. Treat with the test compound (at 10x the biochemical IC₅₀) or DMSO vehicle for 1 hour at 37°C.

-

Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into PCR tubes.

-

Heat Gradient Application: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: As temperature increases, proteins denature and precipitate. Ligand binding thermodynamically stabilizes the protein, shifting its melting temperature (Tm) higher.

-

Lysis and Clearance: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes to pellet the denatured proteins.

-

Quantification: Analyze the soluble fraction via Western blot or AlphaScreen using an antibody specific to the target kinase.

-

Validation Metric (ITDR): To rule out non-specific aggregation, perform an Isothermal Dose-Response (ITDR). Hold the temperature constant at the calculated

and titrate the compound. A valid target engagement must show a concentration-dependent stabilization curve.

References

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: Journal of Medicinal Chemistry, PMC / ACS Publications URL:[Link]

-

Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors Source: PMC, National Institutes of Health URL:[Link]

-

Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Functionalization of the Amino Group in 3-Methyl-5-(methylsulfonyl)pyridin-2-amine

Executive Summary

3-Methyl-5-(methylsulfonyl)pyridin-2-amine (CAS: 1361478-88-7) is a highly versatile, yet synthetically challenging building block frequently utilized in the development of targeted therapeutics, including kinase inhibitors and CNS-active agents. While the functionalization of its exocyclic amino group is a critical step in library generation, the molecule presents a "perfect storm" of electronic deactivation and steric hindrance.

This application note provides validated, mechanistic-driven protocols for N-acylation, Buchwald-Hartwig cross-coupling, and urea formation. By moving away from standard, low-yielding conditions and employing targeted activation strategies, researchers can achieve high-throughput functionalization of this privileged scaffold.

Mechanistic & Structural Analysis: The Reactivity Barrier

Before selecting a functionalization strategy, it is crucial to understand the physicochemical barriers inherent to this specific molecule. Standard electrophilic trapping or cross-coupling conditions will fail due to three primary factors:

-

Severe Electronic Deactivation: The lone pair on the C2-amino group is highly delocalized. The adjacent pyridine nitrogen acts as an electron sink, an effect that is synergistically amplified by the strong electron-withdrawing nature of the para-positioned methylsulfonyl (

) group at C5. Consequently, the amine is a remarkably poor nucleophile. -

Steric Hindrance: The methyl group at the C3 position creates a localized steric wall, restricting the trajectory of incoming electrophiles and bulky transition-metal complexes.

-

Catalyst Poisoning: Unsubstituted and partially substituted 2-aminopyridines are notorious for binding irreversibly to Palladium centers, forming stable, off-cycle chelates that shut down the catalytic cycle.

To overcome these barriers, functionalization must rely on forcing conditions: either the generation of a highly reactive anion (via strong base) or the use of hyper-bulky ligands in transition-metal catalysis.

Visualized Functionalization Workflow

Caption: Divergent functionalization pathways for 3-methyl-5-(methylsulfonyl)pyridin-2-amine.

Validated Experimental Protocols

Protocol A: High-Yield N-Acylation via Anion Generation

Causality: Standard acylation conditions (e.g., acid chloride with

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an inert Argon atmosphere, dissolve 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.0 equiv, 1.0 mmol) in anhydrous THF (0.1 M).

-

Deprotonation: Cool the solution to

using a dry ice/acetone bath. Dropwise add LiHMDS (1.0 M in THF, 1.2 equiv). Stir at -

Electrophile Addition: Re-cool the mixture to

. Add the desired acyl chloride (1.1 equiv) dropwise. -

Completion: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor via LC-MS to confirm the disappearance of the starting material mass (

). -

Workup: Quench with saturated aqueous

. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous

Protocol B: Buchwald-Hartwig Amination with Bulky Ligands

Causality: To prevent the 2-aminopyridine from chelating and poisoning the Pd catalyst, highly sterically demanding ligands must be used. Research by Organ and co-workers () demonstrates that bulky NHC precatalysts like Pd-PEPPSI-IPent effectively resist 2-aminopyridine binding. The immense steric bulk of the 3-pentyl groups forces rapid reductive elimination, preventing the amine from forming a stable, unreactive bis-amine palladium complex ().

Caption: Buchwald-Hartwig catalytic cycle. Bulky ligands prevent off-cycle catalyst trapping by the 2-aminopyridine.

Step-by-Step Methodology (Using Pd-PEPPSI-IPent):

-

Setup: Inside a nitrogen-filled glovebox, charge a sealable reaction vial with 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.0 equiv), the aryl bromide/chloride (1.1 equiv), Pd-PEPPSI-IPent (2-5 mol%), and Sodium tert-butoxide (

, 1.5 equiv). Note: If the aryl halide contains base-sensitive groups, substitute -

Solvent: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

-

Reaction: Remove from the glovebox and heat the mixture at

in an aluminum heating block for 12-18 hours. -

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via chromatography.

Protocol C: Urea Synthesis via Isocyanate Trapping

Causality: The deactivated nature of the amine means that room-temperature reactions with isocyanates will stall. Thermal activation provides the necessary kinetic energy to overcome the high activation barrier.

Step-by-Step Methodology (Thermal Method):

-

Reaction: In a heavy-walled sealed tube, dissolve the aminopyridine (1.0 equiv) and the desired isocyanate (1.5 equiv) in anhydrous Toluene (0.5 M).

-

Heating: Heat the mixture to

for 16-24 hours behind a blast shield. -

Isolation: Upon cooling to room temperature, the highly crystalline urea product often precipitates directly from the toluene. If precipitation occurs, isolate via vacuum filtration and wash with cold hexanes. If no precipitation occurs, concentrate under reduced pressure and purify via normal-phase chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters for the three primary functionalization routes.

| Reaction Type | Reagents / Electrophile | Catalyst / Base | Temp (°C) | Expected Yield | Key Mechanistic Advantage |

| N-Acylation | Acyl Chloride (RCOCl) | LiHMDS (1.2 eq) | -78 to RT | 75 - 90% | Overcomes poor nucleophilicity via quantitative amide anion generation. |

| B-H Amination | Aryl Halide (Ar-X) | Pd-PEPPSI-IPent / NaOtBu | 100 | 60 - 85% | Steric bulk of the NHC ligand prevents irreversible Pd-chelation by the pyridine. |

| Urea Synthesis | Isocyanate (R-NCO) | None (Thermal) | 90 - 100 | 65 - 80% | Thermal energy overcomes the high activation barrier of the deactivated amine. |

References

-

Title: A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered 1° and 2° Amines Source: Organometallics (ACS Publications) URL: [Link][1]

-

Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (NIH) / Chemical Reviews URL: [Link][2]

-

Title: Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water Source: ACS Sustainable Chemistry & Engineering URL: [Link][3]

Sources

Application Note: Strategic Integration of 3-methyl-5-(methylsulfonyl)pyridin-2-amine in Kinase Inhibitor Design

Part 1: Executive Summary & Structural Logic

The fragment 3-methyl-5-(methylsulfonyl)pyridin-2-amine represents a privileged scaffold in modern kinase inhibitor discovery. Unlike generic aminopyridines, this specific substitution pattern offers a triad of critical advantages: metabolic stability, solubility enhancement, and precise conformational control.

This guide details the rational application of this fragment, providing validated protocols for its synthesis, coupling, and biological evaluation. It is designed for medicinal chemists seeking to optimize "hinge-binding" motifs in inhibitors targeting JAK, PI3K, mTOR, and ALK families.

The Pharmacophore Triad

The efficacy of this fragment stems from three distinct structural features:

| Feature | Position | Mechanistic Function |

| 2-Amino Pyridine Core | N1, C2-NH2 | Hinge Binding: Forms a bidentate hydrogen bond network with the kinase hinge region (Backbone NH and C=O). |

| 3-Methyl Group | C3 | Conformational Lock: Induces a specific torsion angle (atropisomerism) when coupled to a core scaffold, reducing entropic penalty upon binding. Also fills small hydrophobic pockets near the gatekeeper residue. |

| 5-Methylsulfonyl | C5 | Electronic/Physicochemical: A strong electron-withdrawing group (EWG) that lowers the pKa of the pyridine nitrogen (reducing non-specific binding) while acting as a metabolic block against oxidation. It also serves as a solvent-front H-bond acceptor. |

Part 2: Chemical Synthesis Protocols

Fragment Synthesis Workflow

Objective: Synthesize 3-methyl-5-(methylsulfonyl)pyridin-2-amine from commercially available precursors.

Reaction Scheme Overview:

-

Bromination: Regioselective bromination of 2-amino-3-methylpyridine.

-

Sulfinylation: Copper-catalyzed cross-coupling with sodium methanesulfinate.

Step 1: Regioselective Bromination

Reagents: 2-amino-3-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

-

Dissolve 2-amino-3-methylpyridine (10 g, 92.5 mmol) in ACN (100 mL) at 0°C.

-

Add NBS (17.3 g, 97.1 mmol) portion-wise over 30 minutes to maintain temperature <5°C. Note: Slow addition prevents di-bromination.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Concentrate in vacuo to ~20 mL. Pour into ice water (200 mL). Collect the precipitate by filtration.[1]

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: ~85-90%

-

Product: 2-amino-5-bromo-3-methylpyridine.

-

Step 2: Copper-Catalyzed Sulfinylation

Reagents: 2-amino-5-bromo-3-methylpyridine (1.0 eq), Sodium Methanesulfinate (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), NaOH (0.2 eq), DMSO.

-

In a pressure vial, combine the aryl bromide (5.0 g, 26.7 mmol), MeSO₂Na (4.1 g, 40.0 mmol), and CuI (508 mg, 2.67 mmol).

-

Add L-Proline (615 mg, 5.34 mmol) and NaOH (214 mg, 5.34 mmol).

-

Add anhydrous DMSO (50 mL) and purge with Argon for 5 minutes.

-

Seal and heat to 110°C for 16 hours. Critical: Ensure vigorous stirring to keep the catalyst active.

-

Workup: Cool to RT. Dilute with EtOAc (200 mL) and wash with water (3 x 100 mL) to remove DMSO. Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM:MeOH 95:5).

-

Yield: ~65-75%

-

Product:3-methyl-5-(methylsulfonyl)pyridin-2-amine (White solid).[2]

-

Coupling to Kinase Core (General Protocol)

Objective: Attach the fragment to a chloropyrimidine core (common in JAK/CDK inhibitors) via Buchwald-Hartwig amination.

Reagents: Core Scaffold (e.g., 2,4-dichloropyrimidine derivative), Fragment (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2.0 eq), 1,4-Dioxane.

-

Charge a flask with the Chloro-Core (1.0 mmol), 3-methyl-5-(methylsulfonyl)pyridin-2-amine (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (46 mg), and Xantphos (58 mg).

-

Add dry 1,4-Dioxane (10 mL) and degas with Argon (3 cycles).

-

Heat to 100°C for 4-12 hours. Monitor conversion by LC-MS.

-

Workup: Filter through Celite. Concentrate. Purify via Prep-HPLC.

Part 3: Visualizing the Workflow

The following diagram illustrates the synthesis logic and the structural role of the fragment in the final inhibitor.

Caption: Workflow depicting the synthesis of the fragment and its assembly into a final inhibitor, annotated with SAR contributions.